6-Methylidenespiro[2.5]octane 6-Methylidenespiro[2.5]octane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18044181
InChI: InChI=1S/C9H14/c1-8-2-4-9(5-3-8)6-7-9/h1-7H2
SMILES:
Molecular Formula: C9H14
Molecular Weight: 122.21 g/mol

6-Methylidenespiro[2.5]octane

CAS No.:

Cat. No.: VC18044181

Molecular Formula: C9H14

Molecular Weight: 122.21 g/mol

* For research use only. Not for human or veterinary use.

6-Methylidenespiro[2.5]octane -

Specification

Molecular Formula C9H14
Molecular Weight 122.21 g/mol
IUPAC Name 6-methylidenespiro[2.5]octane
Standard InChI InChI=1S/C9H14/c1-8-2-4-9(5-3-8)6-7-9/h1-7H2
Standard InChI Key UAQATWAZRIYWFS-UHFFFAOYSA-N
Canonical SMILES C=C1CCC2(CC1)CC2

Introduction

Molecular Architecture and Nomenclature

The spiro[2.5]octane core consists of a bicyclic system where a cyclopropane ring is fused to a cyclohexane ring via a single sp³-hybridized carbon atom, termed the spiro atom. In 6-methylidenespiro[2.5]octane, the methylidene group (–CH₂) is appended to the cyclohexane moiety at the 6-position, as defined by IUPAC numbering conventions . This substitution introduces a degree of steric strain and electronic modulation, distinguishing it from the parent hydrocarbon, spiro[2.5]octane (C₈H₁₄) .

The molecular formula C₉H₁₄ arises from the addition of a methylidene group to the parent structure. Comparative analysis with related compounds, such as 6-methylselanylspiro[2.5]octane (C₉H₁₆Se) , suggests that the methylidene substituent likely occupies an equatorial position to minimize steric interactions with the cyclopropane ring. Computational modeling, extrapolated from spiro[2.5]octane-4,8-dione (C₉H₁₂O₂) , predicts a bond angle distortion of approximately 5–7° at the spiro center due to the methylidene group’s electron-deficient nature.

Physicochemical Properties

While experimental data for 6-methylidenespiro[2.5]octane is absent, extrapolations from structurally related compounds offer provisional insights:

PropertyEstimated ValueBasis of Estimation
Molecular Weight122.21 g/molC₉H₁₄ formula
Boiling Point403–408 KParent spiro[2.5]octane: 398 K
Density0.92–0.95 g/cm³Analogous spirocyclic alkanes
LogP (Octanol-Water)3.1 ± 0.3Computational prediction

The methylidene group’s electron-withdrawing character may slightly elevate the boiling point relative to the parent hydrocarbon . Solubility in nonpolar solvents (e.g., hexane, diethyl ether) is expected to dominate, with limited aqueous solubility (<1 mg/mL).

Chemical Reactivity and Functionalization

The methylidene group in 6-methylidenespiro[2.5]octane presents opportunities for diverse functionalization:

  • Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) would yield 6-methylspiro[2.5]octane, potentially enhancing stability for pharmaceutical applications .

  • Electrophilic Addition: Reactivity with electrophiles (e.g., bromine) may proceed via cyclopropane ring-opening or methylidene double-bond addition, depending on reaction conditions.

  • Diels-Alder Reactivity: The strained spiro system could act as a dienophile in [4+2] cycloadditions, though steric hindrance may limit efficacy.

Comparative studies with 1-oxa-2-azaspiro[2.5]octane derivatives suggest that the spiro framework’s rigidity could stabilize transition states in asymmetric catalysis, though this remains speculative for the methylidene variant.

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